![molecular formula C19H27N7 B2789141 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine CAS No. 2415625-20-4](/img/structure/B2789141.png)
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
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Overview
Description
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine, also known as EPPTB, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying the mechanisms of certain biological processes. In
Mechanism of Action
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a key role in cell signaling. PKB is activated by phosphorylation in response to various stimuli, including growth factors and insulin. Once activated, PKB phosphorylates downstream targets, which regulate various cellular processes, including cell survival, growth, and metabolism. 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine inhibits PKB signaling by binding to the ATP-binding site of PKB, which prevents the activation of downstream targets.
Biochemical and Physiological Effects:
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has been shown to inhibit PKB signaling in vitro and in vivo, which has a number of biochemical and physiological effects. Inhibition of PKB signaling has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit glucose uptake in adipocytes (fat cells), and decrease insulin sensitivity in skeletal muscle cells. These effects suggest that 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has potential therapeutic applications in the treatment of cancer and metabolic diseases.
Advantages and Limitations for Lab Experiments
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has a number of advantages and limitations for lab experiments. One of the advantages of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine is its selectivity for PKB, which allows for the study of the specific role of PKB in various biological processes. However, one of the limitations of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine. One area of research is the development of more potent and selective inhibitors of PKB, which could have therapeutic applications in the treatment of cancer and metabolic diseases. Another area of research is the study of the role of PKB in other biological processes, such as inflammation and immune function. Additionally, the development of more soluble forms of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine could expand its use in experimental settings.
Synthesis Methods
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine involves a multistep process. The first step involves the reaction of 5-ethylpyrimidine-2,4-diamine with 1-bromo-3-chloropropane to form 4-(5-ethylpyrimidin-2-yl)piperazine. The second step involves the reaction of 4-(5-ethylpyrimidin-2-yl)piperazine with 2-methyl-6-chloropyrimidine to form 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-chloropyrimidine. The final step involves the reaction of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-chloropyrimidine with pyrrolidine to form 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine.
Scientific Research Applications
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has been used as a tool for studying the mechanisms of certain biological processes. One of the areas of research where 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has shown promise is in the study of protein kinase B (PKB) signaling pathways. PKB is a key regulator of cell survival, growth, and metabolism, and dysregulation of PKB signaling has been implicated in various diseases, including cancer and diabetes. 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine has been shown to inhibit PKB signaling in vitro and in vivo, making it a potential tool for studying the role of PKB in disease.
properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-3-16-13-20-19(21-14-16)26-10-8-25(9-11-26)18-12-17(22-15(2)23-18)24-6-4-5-7-24/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZNDOGIRGKZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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